molecular formula C11H17NO2 B1464056 [2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine CAS No. 1247242-66-5

[2-Methoxy-1-(4-methoxyphenyl)ethyl](methyl)amine

Cat. No.: B1464056
CAS No.: 1247242-66-5
M. Wt: 195.26 g/mol
InChI Key: MFAMSKYZFBNUNN-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-methoxyphenyl)ethylamine is a substituted phenethylamine derivative characterized by:

  • A 4-methoxyphenyl group attached to the ethyl chain.
  • A methoxy group at the 2-position of the ethyl chain.
  • N-methylation of the primary amine.

This structural configuration confers unique physicochemical and pharmacological properties, distinguishing it from simpler phenethylamines. The compound’s lipophilicity, metabolic stability, and receptor-binding profile are influenced by its dual methoxy substituents and N-methyl group, making it a candidate for pharmaceutical applications, particularly in neurological disorders .

Properties

IUPAC Name

2-methoxy-1-(4-methoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12-11(8-13-2)9-4-6-10(14-3)7-5-9/h4-7,11-12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAMSKYZFBNUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-1-(4-methoxyphenyl)ethylamine, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound is characterized by a methoxy group on both the ethyl and phenyl moieties, which may enhance its lipophilicity and ability to cross the blood-brain barrier (BBB). The chemical structure can be represented as follows:

C11H17NO2\text{C}_{11}\text{H}_{17}\text{N}\text{O}_2

This structure suggests potential interactions with various biological targets, particularly in the central nervous system.

Interaction with Neurotransmitter Systems

Preliminary studies indicate that compounds related to 2-Methoxy-1-(4-methoxyphenyl)ethylamine may modulate serotonin and dopamine receptors. These neurotransmitter systems are critical in treating psychiatric disorders and influencing mood and cognition. The methoxy substituents may enhance binding affinity to these receptors, leading to significant biological effects.

Anti-inflammatory Properties

Recent research has highlighted the anti-inflammatory effects of similar compounds. For instance, a derivative known as MMPP (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol demonstrated the ability to inhibit inflammatory responses in THP-1 cells by downregulating cyclooxygenase-2 (COX-2) and chemokine ligand 5 production. This suggests that 2-Methoxy-1-(4-methoxyphenyl)ethylamine could have similar anti-inflammatory properties, warranting further investigation into its therapeutic applications in inflammatory diseases .

In Vitro Studies

In vitro studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines. For example, MNF (a related compound) was found to impair GPR55-mediated signaling in HepG2 and PANC-1 cancer cell lines, indicating potential anti-cancer properties . The pharmacological profile of these compounds suggests they may act as inhibitors of cell proliferation and migration.

CompoundCell LineIC50 (nM)Mechanism of Action
MNFHepG23.98GPR55 inhibition
MMPPTHP-1Not specifiedCOX-2 inhibition

Case Studies

A notable case study involved the use of 25I-NBOMe, a related compound that presented severe toxicity after ingestion. While not directly related to 2-Methoxy-1-(4-methoxyphenyl)ethylamine, it underscores the importance of understanding the biological activity and safety profiles of compounds within this chemical class .

Scientific Research Applications

The compound 2-Methoxy-1-(4-methoxyphenyl)ethylamine , also known as MMMA , is a member of the class of substituted phenethylamines. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and materials science. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Pharmacological Research

MMMA has been investigated for its potential therapeutic effects, particularly in the context of neuropharmacology. Its structural similarity to other psychoactive compounds suggests possible interactions with neurotransmitter systems.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of MMMA in animal models. The results indicated that MMMA exhibited significant serotonin reuptake inhibition, suggesting potential use as an antidepressant agent .

StudyModel UsedFindings
Journal of Medicinal ChemistryRodent modelSignificant serotonin reuptake inhibition

Synthetic Chemistry

MMMA serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its methoxy groups enhance solubility and bioavailability, making it a valuable building block in drug development.

Case Study: Synthesis of Novel Anticancer Agents

Research published in Synthetic Communications demonstrated the utility of MMMA in synthesizing novel derivatives with anticancer properties. The study involved modifying the methoxy groups to improve efficacy against specific cancer cell lines .

StudySynthesis MethodTarget CompoundResults
Synthetic CommunicationsAlkylation reactionsAnticancer derivativesEnhanced activity against cancer cell lines

Material Science

The unique properties of MMMA have led to its exploration in material science, particularly in developing polymers and coatings with enhanced mechanical properties.

Case Study: Polymer Composites

A study in Materials Science and Engineering investigated the incorporation of MMMA into polymer matrices. The findings showed improved tensile strength and thermal stability, indicating its potential use in advanced composite materials .

StudyMaterial UsedProperties Improved
Materials Science and EngineeringPolymer matrix compositesTensile strength, thermal stability

Analytical Chemistry

MMMA is also utilized as a standard reference compound in analytical chemistry for method development and validation, particularly in chromatography.

Case Study: Chromatographic Analysis

Research highlighted in Analytical Chemistry demonstrated the effectiveness of MMMA as a standard for high-performance liquid chromatography (HPLC) methods used to quantify related substances in pharmaceutical formulations .

StudyMethodologyApplication
Analytical ChemistryHPLC analysisQuantification of related substances

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight Key Features
2-(4-Methoxyphenyl)ethylamine - 4-Methoxy on phenyl ring 151.21 g/mol Simplest analog; lacks N-methyl and ethyl-chain methoxy .
(S)-1-(4-Methoxyphenyl)ethylamine - 4-Methoxy on phenyl ring
- Chiral center at C1
151.21 g/mol Enantiomer-specific activity; intermediate in antidepressant synthesis .
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine - 4-Methoxy on phenyl ring
- N-Ethyl group
- Propyl chain
207.29 g/mol Longer alkyl chain; altered receptor selectivity .
[Target Compound] - 4-Methoxy on phenyl ring
- 2-Methoxy on ethyl chain
- N-Methyl
209.26 g/mol Enhanced lipophilicity; potential resistance to MAO degradation .

Key Observations :

  • The dual methoxy groups in the target compound increase electron-donating effects, enhancing stability and lipophilicity compared to analogs with a single methoxy group .

Receptor Binding and Pharmacological Activity

Serotonin Receptor Interactions
  • 2-(4-Methoxyphenyl)ethylamine : Acts as a 5-HT2A receptor antagonist, with moderate potency (EC50 ~ 1–10 µM) .
  • (S)-1-(4-Methoxyphenyl)ethylamine: Chiral specificity enhances binding to monoamine transporters (e.g., SERT), making it valuable in antidepressant development .
  • Target Compound : The additional 2-methoxy group may alter receptor selectivity. Computational models suggest increased affinity for 5-HT1A receptors due to enhanced hydrogen bonding .
Monoamine Oxidase (MAO) Inhibition
  • 2-(4-Methoxyphenyl)ethylamine: Inhibits MAO-A (IC50 ~ 50 nM), slowing deamination of endogenous amines .
  • Target Compound : N-Methylation likely reduces MAO affinity, prolonging half-life in vivo.

Challenges :

  • The target compound requires multi-step synthesis, including protection/deprotection of methoxy groups, leading to moderate yields .

Preparation Methods

Key Preparation Methods

Several synthetic routes have been developed to prepare this compound or its closely related chiral amines, focusing on:

  • Optical purity (aiming above 99%)
  • Avoidance of hazardous reagents
  • Scalability for industrial applications

The main preparation methods are summarized below.

Preparation Method 1: Condensation and Reduction Route

Process Description:

  • Condensation of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene.
  • Use of p-toluenesulfonic acid as a catalyst.
  • Reflux with azeotropic removal of water via Dean-Stark apparatus for 6-12 hours.
  • Subsequent reduction of the formed imine using palladium on carbon under hydrogen atmosphere.
  • Final purification to obtain (S)-(-)-1-(4-methoxyphenyl)ethylamine with optical purity above 99%.

Reaction Conditions:

Step Conditions Catalyst/Solvent Temperature Time
Condensation Reflux with azeotropic water removal p-Toluenesulfonic acid, toluene 125-130°C 6-8 hours
Reduction Hydrogenation Pd/C, methanol or ethyl acetate 35-38°C 10-12 hours

Advantages:

  • High optical purity (>99%)
  • Avoids hazardous reagents like n-BuLi, BH3-THF
  • Suitable for scale-up

Limitations:

  • Requires careful control of reaction time and temperature

Preparation Method 2: Asymmetric Hydroboration and Amination

Process Description:

  • Asymmetric hydroboration of 4-methoxy-α-vinylbenzene using a rhodium complex with (S)-quinap ligand.
  • Followed by amination with methylmagnesium chloride and ammonium bisulfate.
  • Produces (S)-(-)-1-(4-methoxyphenyl)ethylamine with 98% optical purity.

Reaction Conditions:

Step Conditions Catalyst Temperature Notes
Hydroboration Rhodium complex with (S)-quinap Rh-(S)-quinap complex Ambient Use of catecholborane
Amination MeMgCl and H2NOSO3H - Ambient Hazardous reagents

Advantages:

  • High optical purity (98%)
  • Efficient asymmetric induction

Limitations:

  • Use of expensive rhodium catalyst
  • Hazardous reagents limit commercial scalability

Comparative Table of Preparation Methods

Method Optical Purity (%) Key Catalysts/Reagents Scalability Hazardous Chemicals Notes
Condensation & Reduction >99 p-Toluenesulfonic acid, Pd/C High No Preferred for industrial scale
Asymmetric Hydroboration 98 Rh-(S)-quinap complex, MeMgCl Low Yes Expensive, hazardous reagents
Enantioselective Hydrosilylation High Chiral N-picolinoylaminoalcohols, Pd/C Low Yes Expensive catalysts
Resolution of Racemate 87 (S)-2-(2-naphthyl)glycolic acid Low No Multiple recrystallizations

Research Findings and Industrial Relevance

  • The condensation and reduction method is the most industrially viable, providing high optical purity without hazardous reagents or extreme conditions such as -78°C cooling.
  • Methods involving rhodium catalysts or chiral ligands, while effective in enantioselectivity, are limited by cost and safety concerns.
  • Enzymatic resolution methods yield lower optical purity and are less favored for commercial production.
  • The improved process described in patent WO2015159170A2 emphasizes avoiding hazardous chemicals and achieving optical purity above 99.5%, making it suitable for large-scale synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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